molecular formula C21H25N3O5S B2689070 4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034525-59-0

4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2689070
CAS No.: 2034525-59-0
M. Wt: 431.51
InChI Key: FKPRAVPHZRZDNB-UHFFFAOYSA-N
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Description

4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Atom-Transfer Radical Cyclizations

Research indicates the use of similar molecules in atom-transfer radical cyclizations. This process involves the formation of complex bicyclic structures, which are foundational in synthesizing compounds with potential pharmaceutical applications. For example, the synthesis involving "methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate" demonstrates the creation of 3-azabicyclo-[3.3.0]octanes through a combination of iodine atom-transfer annulation and ionic cyclization processes (Flynn, Zabrowski, & Nosal, 1992).

Synthesis of Highly Substituted Azabicyclooctanes

Another application is in the synthesis of highly substituted azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyrones. This methodology enables the preparation of compounds that could serve as intermediates in the production of natural and non-natural tropane alkaloids, highlighting its significance in the field of organic chemistry and potential drug development (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Oxidative Cyclization-Alkoxycarbonylation

Research on oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes to produce heterocyclic derivatives, such as dihydropyridinone and tetrahydropyridinedione derivatives, showcases the potential of these chemical processes in the synthesis of novel organic compounds. This area of study is crucial for the development of new materials and pharmaceuticals (Bacchi et al., 2005).

Molecular Structure Studies

Additionally, the examination of molecular structures, such as the study of (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane, provides insights into the conformational aspects of similar compounds. These studies are invaluable for understanding the three-dimensional arrangement of atoms in molecules and their implications on reactivity and interaction with biological targets (Yang, Zhu, Niu, Chen, & Lu, 2008).

Properties

IUPAC Name

4-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-29-19-12-20(25)23(15-6-4-3-5-7-15)13-18(19)21(26)22-14-10-16-8-9-17(11-14)24(16)30(2,27)28/h3-7,12-14,16-17H,8-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPRAVPHZRZDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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